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Compound of Interest

Compound Name: cis-1-Chloro-1-butene

Cat. No.: B1624030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of cis-1-Chloro-1-butene, a

halogenated alkene of interest in various chemical syntheses and atmospheric chemistry. Due

to a scarcity of direct experimental kinetic data for cis-1-chloro-1-butene, this guide leverages

data from structurally related compounds and its parent molecule, 1-butene, to provide insights

into its expected reactivity. We will explore its reactions with key atmospheric oxidants, namely

the hydroxyl radical (OH) and ozone (O₃), and compare its reactivity to its trans isomer and

other chlorinated butenes.

Comparison of Reaction Rate Constants
The following tables summarize the available kinetic data for the gas-phase reactions of cis-1-
chloro-1-butene and its analogues with hydroxyl radicals and ozone at or near room

temperature (298 K).

Table 1: Reaction Rate Constants with Hydroxyl Radical (OH)
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Compound
Rate Constant (k_OH) at
298 K (cm³ molecule⁻¹ s⁻¹)

Notes

cis-1-Chloro-1-butene No experimental data found.

Reactivity is expected to be

influenced by the electron-

withdrawing effect of the

chlorine atom.

trans-1-Chloro-1-butene No experimental data found.
Isomeric effects on reactivity

are anticipated.

4-Chloro-1-butene (2.63 ± 0.96) x 10⁻¹¹[1]

The chlorine atom is further

from the double bond, likely

resulting in a smaller electronic

effect on the reaction rate

compared to 1-chloro isomers.

1-Butene (3.18 ± 0.62) x 10⁻¹¹[2]

The parent alkene, provides a

baseline for assessing the

impact of the chloro-

substituent.

Table 2: Reaction Rate Constants with Ozone (O₃)
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Compound
Rate Constant (k_O₃) at
298 K (cm³ molecule⁻¹ s⁻¹)

Notes

cis-1-Chloro-1-butene No experimental data found.

The electrophilic nature of

ozone suggests a slower

reaction rate compared to the

parent alkene.

trans-1-Chloro-1-butene No experimental data found.

Stereochemistry can influence

the approach of the ozone

molecule.

cis-1,4-Dichloro-2-butene

(1.9 ± 0.03) x 10⁴ M⁻¹ s⁻¹

(~7.8 x 10⁻¹⁷ cm³ molecule⁻¹

s⁻¹)[3]

The presence of two electron-

withdrawing chloro-groups

significantly reduces the

reactivity towards ozone.

4-Chloro-1-butene (3.96 ± 0.43) x 10⁻¹⁸[1]

The positional difference of the

chlorine atom impacts the rate

constant.

1-Butene (9.65 ± 1.45) x 10⁻¹⁸[2]

Provides a benchmark for the

ozonolysis rate of an un-

substituted C4 alkene.

Experimental Protocols
The determination of gas-phase rate constants for these reactions typically employs one of the

following established experimental techniques.

Relative Rate Method
This is a widely used technique for determining the rate constants of reactions, particularly for

atmospheric chemistry studies.

Methodology:

Reactant Mixture Preparation: A mixture of the target compound (e.g., cis-1-chloro-1-
butene), a reference compound with a known rate constant, and an oxidant precursor (e.g.,
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H₂O₂ for OH radicals, or O₃) is prepared in a reaction chamber, often a Teflon bag or a glass

vessel. The concentrations are typically in the parts-per-million (ppm) to parts-per-billion

(ppb) range in a bath gas like synthetic air or nitrogen at a known temperature and pressure.

Initiation of Reaction: The reaction is initiated, for instance, by photolysis of the precursor to

generate the oxidant. For ozonolysis, ozone is introduced into the chamber.

Concentration Monitoring: The concentrations of the target and reference compounds are

monitored over time using techniques like Gas Chromatography with Flame Ionization

Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

Data Analysis: The relative rate is determined by plotting the natural logarithm of the initial

concentration divided by the concentration at time t for the target compound against the

same for the reference compound. The slope of this plot gives the ratio of the rate constants

(k_target / k_reference). Knowing the rate constant of the reference compound allows for the

calculation of the target compound's rate constant.

Pulsed Laser Photolysis - Laser-Induced Fluorescence
(PLP-LIF)
This is an absolute method for directly measuring the rate constants of OH radical reactions.

Methodology:

Radical Generation: A pulse of laser light (e.g., from an excimer laser) photolyzes a

precursor molecule (e.g., H₂O₂ or HNO₃) to produce OH radicals in a flow tube reactor.

Reaction: The OH radicals react with the target molecule, which is present in excess to

ensure pseudo-first-order kinetics.

Detection: A second, tunable laser (the probe laser) is fired at a specific time delay after the

photolysis pulse. This laser excites the OH radicals to a higher electronic state.

Fluorescence Measurement: The excited OH radicals fluoresce, and this fluorescence is

detected by a photomultiplier tube. The intensity of the fluorescence is proportional to the OH

radical concentration.
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Kinetic Measurement: By varying the time delay between the photolysis and probe lasers,

the decay of the OH radical concentration in the presence of the reactant can be monitored.

The pseudo-first-order rate constant is determined from the exponential decay of the OH

signal. By measuring this at different concentrations of the reactant, the second-order rate

constant can be determined from the slope of a plot of the pseudo-first-order rate constant

versus reactant concentration.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and a typical experimental

workflow for these kinetic studies.

cis-1-Chloro-1-butene + •OH Adduct RadicalAddition Products
(e.g., chlorinated alcohols, aldehydes)

Further Reactions

cis-1-Chloro-1-butene + O₃ Primary OzonideCycloaddition Carbonyls + Criegee IntermediateDecomposition Secondary ProductsFurther Reactions
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Prepare Reactant Mixture
(Target + Reference + Precursor)

Introduce Mixture into
Reaction Chamber

Initiate Reaction
(e.g., Photolysis)
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Plot ln([A]₀/[A]t) vs ln([B]₀/[B]t)
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(Slope of the plot)

Calculate Target Rate Constant
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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